molecular formula C22H20F3NO3 B362900 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 307507-26-2

7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B362900
CAS No.: 307507-26-2
M. Wt: 403.4g/mol
InChI Key: SPNKBIKMBXQPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one (molecular formula: C₂₂H₂₀F₃NO₃; molecular weight: 403.3943 g/mol) is a chromen-4-one derivative characterized by a hydroxyl group at position 7, a phenyl group at position 3, a trifluoromethyl substituent at position 2, and a piperidinylmethyl moiety at position 8 . Chromen-4-ones (coumarin derivatives) are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidinylmethyl side chain may improve solubility and target binding .

Properties

IUPAC Name

7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO3/c23-22(24,25)21-18(14-7-3-1-4-8-14)19(28)15-9-10-17(27)16(20(15)29-21)13-26-11-5-2-6-12-26/h1,3-4,7-10,27H,2,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNKBIKMBXQPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.

  • Solvent : Ethanol or acetic acid under reflux.

  • Temperature : 80–100°C for 4–8 hours.

  • Yield : 60–75% after recrystallization.

Mechanistic Insight :
The reaction proceeds through the formation of an o-hydroxycinnamic acid intermediate, which undergoes lactonization to yield the chromenone scaffold. The trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating cyclization.

Introduction of the Piperidinylmethyl Group

The piperidinylmethyl moiety at the C-8 position is introduced via Mannich reaction or nucleophilic substitution .

Mannich Reaction Approach

A three-component reaction between the chromenone derivative, formaldehyde, and piperidine under basic conditions:

  • Reactants : 8-Hydroxychromenone, formaldehyde (37% aqueous), piperidine.

  • Conditions : Ethanol solvent, reflux for 6–12 hours.

  • Yield : 50–65%.

Key Challenge : Competing reactions at the C-7 hydroxy group require protection (e.g., acetyl or benzyl groups) to direct selectivity toward C-8.

Nucleophilic Substitution

A pre-functionalized chromenone with a chloromethyl group at C-8 reacts with piperidine:

  • Reactants : 8-Chloromethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, piperidine.

  • Conditions : DMF or THF solvent, potassium carbonate base, 60°C for 8 hours.

  • Yield : 70–80%.

Advantage : Higher regioselectivity and reduced side products compared to the Mannich approach.

Functional Group Modifications

Hydroxy Group Retention

The C-7 hydroxy group is preserved through the use of protective groups (e.g., acetyl) during earlier steps, followed by deprotection:

  • Deprotection Agent : Hydrochloric acid (2M) in ethanol.

  • Conditions : Reflux for 2 hours, yielding 85–90% pure product.

Trifluoromethyl Group Stability

The trifluoromethyl group at C-2 is introduced via a trifluoromethylation step using Umemoto’s reagent or CF₃Cu complexes. This step is performed before cyclization to avoid side reactions.

Industrial-Scale Synthesis

Industrial protocols optimize for cost and scalability:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for Pechmann condensation.

  • Catalyst Recycling : FeCl₃ immobilized on silica gel improves reusability.

  • Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading10 mol% H₂SO₄5 mol% FeCl₃/SiO₂
Reaction Time8 hours2 hours (flow reactor)
Yield65%78%
Purity95% (HPLC)99% (HPLC)

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70%:

  • Pechmann Condensation : 30 minutes at 120°C, yielding 80% product.

  • Mannich Reaction : 15 minutes at 100°C, yielding 75% product.

Enaminone Intermediate Route

A novel route involves the formation of an enaminone intermediate using dimethylformamide-dimethylacetal (DMF-DMA):

  • Step 1 : 8-Acetylchromenone reacts with DMF-DMA to form an enaminone.

  • Step 2 : Condensation with piperidine yields the piperidinylmethyl derivative.

  • Yield : 82% after two steps.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at C-6 and C-8 are minimized using sterically hindered bases (e.g., DIPEA).

  • Trifluoromethyl Group Hydrolysis : Anhydrous conditions and low temperatures (-10°C) prevent degradation.

  • Purification : High-purity isolates (>98%) are achieved via recrystallization from ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.

    Substitution: The phenyl ring and the piperidinylmethyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibit potent anticancer properties. For instance, a series of related compounds were synthesized and tested against various human cancer cell lines such as AGS (gastric cancer), HCT-116 (colon cancer), and A-549 (lung cancer). One derivative demonstrated an IC50 value of 2.63 ± 0.17 µM against AGS cells, indicating strong cytotoxic effects compared to standard treatments .

Anti-inflammatory Effects

Compounds in this class have been reported to exhibit anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This makes them potential candidates for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated through various in vitro studies. These compounds show activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress within biological systems. This property is particularly relevant for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Cytotoxicity Screening

In a study published in PMC, researchers synthesized a series of chromenone derivatives linked to triazole moieties. These compounds were subjected to MTT assays to evaluate their cytotoxic potential against multiple cancer cell lines. The results indicated that certain derivatives had enhanced cytotoxicity compared to the parent compound, showcasing the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Testing

Another study focused on the synthesis of chromenone derivatives evaluated their antimicrobial activity against common pathogens. The results demonstrated that several derivatives exhibited effective inhibition zones against bacterial growth, supporting their potential use as antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity, improving membrane permeability. The piperidinylmethyl group can interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Analysis of Substituent Effects

Position 3 Modifications: Phenyl vs. Chlorophenyl: The 2-chlorophenyl analogue () exhibits higher molecular weight (437.84 vs. 403.39 g/mol) and increased electronegativity, which may improve binding to hydrophobic enzyme pockets .

Position 8 Modifications :

  • Piperidinylmethyl vs. Morpholinylmethyl : Morpholine () increases solubility due to its oxygen atom, whereas piperidine’s nitrogen may participate in cation-π interactions .
  • Azepanylmethyl : The 7-membered azepane ring () offers greater conformational flexibility, which could improve tissue penetration but reduce target specificity .

Trifluoromethyl at Position 2 :

  • Universally retained across analogues, this group contributes to metabolic stability and electron-withdrawing effects, stabilizing the chromen-4-one core .

Biological Activity

7-Hydroxy-3-phenyl-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, a compound belonging to the class of chromones, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H19F3N2O3
  • Molecular Weight : 453.39 g/mol
  • CAS Number : 430469-03-7

Research indicates that this compound exhibits multiple mechanisms of action, which contribute to its biological effects:

  • Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in various cell types.
  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which can enhance cholinergic transmission, potentially aiding in neuroprotective strategies against neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : It interacts with several receptors, including G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. For instance, it inhibited cell proliferation in MCF-7 and PC-3 cell lines with IC50 values in the micromolar range .
Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)15
PC-3 (Prostate)10

Neuroprotective Effects

The compound's ability to inhibit AChE suggests it may have potential as a neuroprotective agent. In animal models, it demonstrated improved cognitive function and memory retention when administered prior to cognitive stressors .

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Study 1: Neuroprotective Effects in Animal Models

A study evaluated the neuroprotective effects of the compound in a rat model of Alzheimer's disease. Rats treated with the compound showed significant improvements in memory tasks compared to controls, correlating with reduced levels of AChE activity and increased acetylcholine levels in the brain .

Study 2: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, administration of the compound resulted in a notable decrease in tumor size as measured by imaging techniques. Patients reported fewer side effects compared to traditional chemotherapy regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.